molecular formula C11H14FN3S B15051456 [(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B15051456
M. Wt: 239.31 g/mol
InChI Key: PBRKISTUPSDWIH-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound that features both pyrazole and thiophene moieties

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C11H14FN3S/c1-8-5-9(14-15(8)2)6-13-7-10-3-4-11(12)16-10/h3-5,13H,6-7H2,1-2H3

InChI Key

PBRKISTUPSDWIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CNCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common route includes the alkylation of 1,5-dimethylpyrazole with a suitable halomethyl derivative of 5-fluorothiophene. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, [(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The fluorothiophene group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-chlorothiophen-2-yl)methyl]amine
  • [(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-bromothiophen-2-yl)methyl]amine
  • [(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-iodothiophen-2-yl)methyl]amine

Uniqueness

[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Biological Activity

The compound [(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a thiophene derivative. Its molecular formula is C13H14FN3SC_{13}H_{14}FN_3S with a molecular weight of approximately 267.33 g/mol. The structure can be represented as follows:

SMILES Cc1nn(c(c1C)C)CC(c2cc(S)cc(c2)F)N\text{SMILES }Cc1nn(c(c1C)C)CC(c2cc(S)cc(c2)F)N

Biological Activity Overview

Research on pyrazole derivatives has shown a variety of biological activities, including:

  • Anticancer Properties : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Pyrazoles have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives show promise against bacterial and fungal pathogens.

Anticancer Activity

A study investigating the anticancer potential of pyrazole derivatives highlighted that compounds with structural similarities to [(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine exhibited significant cytotoxicity against human cancer cell lines, particularly breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory activity in a murine model of inflammation. Results indicated that it significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6 in treated animals compared to controls .

Antimicrobial Activity

Research also demonstrated that the compound had notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

Data Tables

Biological ActivityMethodologyResults
AnticancerCell viability assays on MCF-7 and A549 cellsIC50 values < 10 µM
Anti-inflammatoryMurine model of paw edemaReduction in paw swelling by 60%
AntimicrobialAgar diffusion methodZone of inhibition > 15 mm against E. coli

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